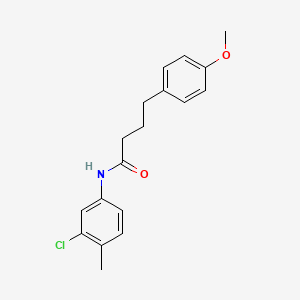![molecular formula C15H10Cl2N2O2 B5724734 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOP and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. CPOP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPOP has also been shown to inhibit the formation of new blood vessels in tumors, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects. Studies have shown that CPOP can induce DNA damage and oxidative stress in cancer cells, leading to their death. Additionally, CPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CPOP in laboratory experiments is its potent anticancer activity. CPOP has been shown to exhibit activity against various cancer cell lines at relatively low concentrations. Additionally, CPOP is relatively easy to synthesize and can be obtained in large quantities. One of the limitations of using CPOP in laboratory experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how CPOP exerts its anticancer activity.
Zukünftige Richtungen
There are several future directions for research on CPOP. One of the most significant areas of research is the development of CPOP-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in other fields of science, such as materials science and nanotechnology. Finally, studies are needed to investigate the potential side effects of CPOP and its safety for human use.
Synthesemethoden
The synthesis of CPOP involves the reaction of 4-chlorobenzaldehyde and 2-chlorophenylacetonitrile in the presence of sodium methoxide and dimethyl sulfoxide (DMSO). The reaction mixture is then heated under reflux to yield the desired product. The synthesis of CPOP is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CPOP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of CPOP is in the field of medicinal chemistry. CPOP has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CPOP has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-7-5-10(6-8-11)15-18-14(21-19-15)9-20-13-4-2-1-3-12(13)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNVFMYKJSAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)


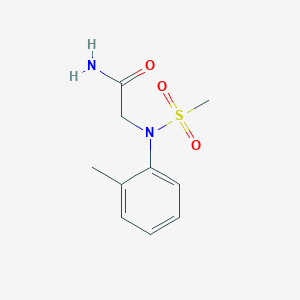

![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
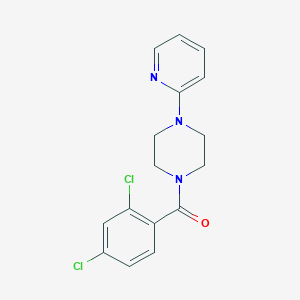
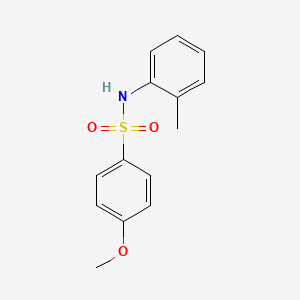
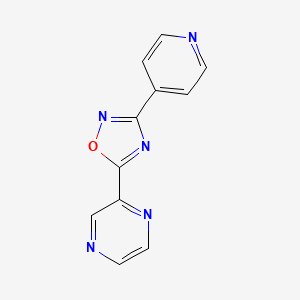
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
